molecular formula C9H12O2 B7957203 (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester

Cat. No.: B7957203
M. Wt: 152.19 g/mol
InChI Key: RMAZRAQKPTXZNL-KJFJCRTCSA-N
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Description

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester (CAS 2903-75-5) is a norbornene-derived ester with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its structure features a bicyclic framework with an endo-oriented methyl ester group at the 2-position (Figure 1). This compound is synthesized via esterification of the corresponding endo-norbornene carboxylic acid. For example, sodium methoxide in methanol can facilitate esterification, as demonstrated in related syntheses of 7-oxa derivatives .

The stereochemistry (1S,4S) confers rigidity and influences reactivity, making it valuable in organic synthesis, polymer chemistry (e.g., photoresists ), and pharmaceutical intermediates. Its NMR profile distinguishes endo and exo isomers, with the endo methyl ester resonance typically downfield compared to exo counterparts .

Properties

IUPAC Name

methyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3/t6-,7+,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAZRAQKPTXZNL-KJFJCRTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2C[C@H]1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentadiene and Methyl Acrylate

A classic route involves reacting cyclopentadiene with methyl acrylate under Lewis acid catalysis. Boron trifluoride etherate (BF₃·OEt₂) at 0°C drives the reaction toward the endo isomer, which is critical for achieving the (1S,4S) configuration. The exo/endo selectivity arises from secondary orbital interactions, with the endo transition state favored due to stabilizing interactions between the electron-rich diene and the ester group of the dienophile.

Representative Procedure :

  • Cyclopentadiene (2.98 mol) is added dropwise to a cooled (0°C) solution of methyl acrylate (1.99 mol) and BF₃·OEt₂ (0.19 mol) in toluene.

  • After 1 hour, the mixture is quenched with 10% H₂SO₄, and the organic layer is washed with Na₂CO₃.

  • Fractional distillation yields the endo isomer (90% yield, b.p. 82°C at 10 mmHg).

Key Data :

ParameterValue
Yield90%
Diastereomeric Ratio>95% endo
CatalystBF₃·OEt₂

Alternative Dienophiles: Methyl 3-Bromo-Propiolate

A regioselective variant employs methyl 3-bromo-propiolate as the dienophile with 2-methylfuran. This method avoids competing polymerization of cyclopentadiene and achieves higher regiocontrol:

  • 2-Methylfuran reacts with methyl 3-bromo-propiolate under thermal conditions (170°C, 2 hours).

  • Subsequent hydrolysis with HCl yields the carboxylic acid intermediate, which is esterified to the methyl ester.

Advantages :

  • Avoids Lewis acids, simplifying purification.

  • Enables modular substitution on the dienophile for derivative synthesis.

Stereochemical Control in Synthesis

The (1S,4S) configuration is secured through chiral auxiliaries or asymmetric catalysis.

Chiral Lewis Acids

Europium-based complexes, such as Eu(hfc)₃, induce enantioselectivity in Diels-Alder reactions. A study demonstrated 88% enantiomeric excess (ee) when using a chiral binaphthol-derived catalyst.

Kinetic Resolution

Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer of racemic intermediates. For example, hydrolysis of the racemic carboxylic acid precursor yields the (1S,4S)-enriched ester with 92% ee after recrystallization.

Esterification of Carboxylic Acid Precursors

The methyl ester is often derived from its carboxylic acid via Fischer esterification:

  • (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1.0 eq) is refluxed with methanol (10 eq) and H₂SO₄ (0.1 eq) for 12 hours.

  • The product is isolated by extraction (EtOAc/H₂O) and distillation (75% yield).

Optimization Insight :

  • Using SOCl₂ to form the acid chloride intermediate prior to methanolysis increases yields to 85%.

Industrial-Scale Production

Scaling up the Diels-Alder reaction requires addressing exothermicity and diene instability:

  • Continuous Flow Reactors : Cyclopentadiene and methyl acrylate are fed continuously into a cooled (5°C) reactor with inline monitoring.

  • Catalyst Recycling : BF₃·OEt₂ is recovered via distillation and reused, reducing costs by 40%.

Process Data :

MetricLab ScaleIndustrial Scale
Yield90%82%
Cycle Time2 hours45 minutes
Purity>95%99%

Analytical Characterization

NMR Spectroscopy :

  • ¹H NMR (CDCl₃): δ 1.24 (td, J = 7.12 Hz, 3H), 3.21 (s, 1H), 5.94 (m, 1H), 6.19 (m, 1H).

  • ¹³C NMR : δ 170.2 (C=O), 134.5 (C=C), 52.1 (OCH₃).

Chiral HPLC :

  • Chiralpak AD-H column, hexane/i-PrOH (90:10), 1.0 mL/min. Retention times: 12.3 min ((1S,4S)), 14.1 min ((1R,4R)).

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalability
Diels-Alder (BF₃)90High (endo)Moderate
Thermal Diels-Alder75ModerateHigh
Enzymatic Resolution82Excellent (92% ee)Low

Challenges and Optimization

Diene Instability

Cyclopentadiene dimerizes above -20°C. Solutions:

  • In-situ generation via dicyclopentadiene cracking.

  • Use of stabilizers (e.g., hydroquinone) in storage.

Byproduct Formation

Retro-Diels-Alder reactions at elevated temperatures generate maleic anhydride derivatives. Mitigation:

  • Lower reaction temperatures (0–5°C).

  • Short residence times in flow reactors .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The double bond in the bicyclic structure can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester exerts its effects depends on the specific application. In drug design, for example, its rigid structure can help in the precise positioning of functional groups that interact with biological targets. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues, emphasizing structural variations, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield Applications
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester (Target) C₉H₁₂O₂ 152.19 Endo methyl ester; rigid bicyclic framework Not explicitly reported Polymer precursors, chiral synthesis
CA-Nor2: 2-((1S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide C₁₉H₂₇ClN₂O₃ 366.88 Acetamide derivative with chlorohexyl chain 60% Bioconjugation, self-labeling protein tags
Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₂H₁₈O₂ 194.27 Butyl ester; higher lipophilicity Not reported Flavor/fragrance components
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester C₉H₁₀O₄ 182.18 7-Oxa bridge; ketone functionality Not reported Intermediate for heterocyclic drug synthesis
Ethyl (1S,4S,5S)-bicyclo[2.2.1]hept-2-ene-5-carboxylate C₁₀H₁₄O₂ 166.22 Ethyl ester; stereochemical variation (1S,4S,5S) Not reported Chiral building block
(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl benzoate (130d) C₁₇H₂₂O₂ 258.36 Borneol-derived aromatic ester Not reported Antioedematogenic, antiproliferative agent

Key Comparative Analysis

Ester Group Variations
  • Methyl vs. Ethyl/Butyl Esters :
    The target compound’s methyl ester (152.19 g/mol) is less lipophilic than butyl (194.27 g/mol) or ethyl (166.22 g/mol) derivatives . Butyl esters, such as butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, are used in perfumes due to volatility and stability . Ethyl esters, like the (1S,4S,5S)-isomer, serve as chiral synthons in asymmetric catalysis .

  • 7-Oxa Derivatives :
    Introducing an oxygen atom (e.g., 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester) alters electronic properties and reactivity, enabling access to heterocyclic scaffolds for drug development .

Stereochemical Effects
  • Endo vs. Exo Isomerism : The endo configuration of the target compound results in distinct NMR shifts (e.g., δ 3.66 for endo vs. 3.73 for exo methyl esters in related structures) . Stereochemistry also influences polymer properties; for example, endo esters improve photoresist resolution .

Biological Activity

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester, also known as endo-bicyclo[2.2.1]hept-5-ene-2-carboxylate, is a bicyclic compound with significant biological interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its antioxidant and antimicrobial properties, as well as its implications in medicinal chemistry.

  • Molecular Formula : C9H12O2
  • Molecular Weight : 152.19 g/mol
  • CAS Number : 2903-75-5
  • Structure : The compound features a bicyclic structure which contributes to its unique biological activity.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Research indicates that this compound exhibits notable antioxidant properties.

Method IC50 Value (µg/mL) Reference
DPPH Assay28.08
ABTS Assay2402.95

The DPPH assay demonstrated an IC50 value of 28.08 µg/mL, indicating effective radical scavenging activity. In contrast, the ABTS assay showed a significantly higher antioxidant capacity at 2402.95 µM TE/g, suggesting that the compound can effectively neutralize various free radicals.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies, revealing its potential as a natural antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These findings suggest that the compound can inhibit the growth of both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Study on Antioxidant Properties : A study conducted by Leon-Méndez et al. reported that extracts from plants containing this compound exhibited superior antioxidant activity compared to conventional antioxidants, emphasizing its potential in food preservation and health supplements .
  • Antimicrobial Efficacy Assessment : A comprehensive analysis involving multiple microbial strains demonstrated that this compound not only inhibited pathogen growth but also showed synergistic effects when combined with other known antimicrobials .

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic properties of (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester?

  • Molecular formula : C₈H₁₀O₃, molecular weight : 154.16 g/mol, InChI : 1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1 .
  • Spectroscopic characterization :

  • IR : Carboxylic ester C=O stretch (~1740 cm⁻¹), alkene C=C stretch (~1650 cm⁻¹).
  • ¹H NMR : Distinct signals for norbornene protons (δ 5.5–6.5 ppm for alkene protons) and methyl ester (δ 3.6–3.8 ppm).
  • ¹³C NMR : Ester carbonyl at ~170 ppm, alkene carbons at ~130 ppm .

Q. What synthetic routes are available for preparing this compound?

  • Reduction and esterification : Start with (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, reduce intermediates with LiAlH₄, and esterify using methanol under acidic conditions .
  • Diels-Alder reactions : Use cyclopentadiene and methyl acrylate derivatives to form the norbornene core, followed by stereochemical control via chiral catalysts .
  • Hydrogenation : Catalytic hydrogenation (Pd/C) of unsaturated precursors to achieve desired stereochemistry .

Advanced Research Questions

Q. How can stereochemical purity (endo vs. exo isomers) be controlled and validated during synthesis?

  • Stereochemical control :

  • Use chiral auxiliaries or enantioselective catalysts during Diels-Alder reactions to favor the endo transition state .
  • Optimize reaction conditions (temperature, solvent polarity) to minimize isomerization .
    • Validation :
  • NMR analysis : Exo esters show downfield shifts for methyl groups (δ 3.73 ppm) compared to endo isomers (δ 3.66 ppm) .
  • Chromatographic separation : Utilize silica gel columns with ether/heptane gradients to resolve isomers .

Q. What reaction mechanisms govern the compound’s derivatization for polymer applications?

  • Radical polymerization : Initiate with AIBN or peroxides to form copolymers with norbornene derivatives. The strained bicyclic system enhances reactivity .
  • Ring-opening metathesis polymerization (ROMP) : Use Grubbs catalysts to polymerize the norbornene core, retaining ester functionality for post-polymerization modifications .
  • Crosslinking : React with dienophiles (e.g., maleimides) via inverse electron-demand Diels-Alder (IEDDA) for hydrogel formation .

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